Structural Differentiation via the 6-Hydroxy Group
A direct structural comparison with the nearest commercially available analog, 4-hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9), reveals a key differentiating feature: the additional hydroxyl group at the 6-position. This results in a molecular weight difference of +16 Da (137.1 vs. 121.1 g/mol) . The functional consequence is a significant change in hydrogen bonding capacity. While no head-to-head biological or solubility data is published, the established urease inhibitory activity of 4,6-dihydroxypyrimidine dione analogs (IC50 range 22.6-117.4 µM) is directly attributed to this specific 4,6-dihydroxy motif, which is absent in the mono-hydroxy analog [1].
| Evidence Dimension | Molecular Structure and Weight |
|---|---|
| Target Compound Data | 4,6-Dihydroxypyrimidine-5-carbonitrile; Molecular Weight = 137.1 g/mol |
| Comparator Or Baseline | 4-Hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9); Molecular Weight = 121.1 g/mol |
| Quantified Difference | Difference of +16 Da and one additional hydroxyl group |
| Conditions | Structural comparison based on chemical formula (C5H3N3O2 vs. C5H3N3O) |
Why This Matters
This structural difference defines the compound's unique chemical identity and is a prerequisite for applications where the 4,6-dihydroxy motif is essential for downstream reactivity or biological activity, such as in the synthesis of urease inhibitors.
- [1] Munira Taj Muhammad et al. Syntheses of 4,6-dihydroxypyrimidine diones, their urease inhibition, in vitro, in silico, and kinetic studies. Bioorg Chem. 2017 Dec;75:317-331. View Source
